molecular formula C6H10Cl2N2O B13657985 3-(Aminomethyl)pyridin-4-ol dihydrochloride

3-(Aminomethyl)pyridin-4-ol dihydrochloride

Cat. No.: B13657985
M. Wt: 197.06 g/mol
InChI Key: KUBIGCQVHGAVOZ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)pyridin-4-ol dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2O and a molecular weight of 197.06 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)pyridin-4-ol dihydrochloride typically involves the reaction of 3-(Aminomethyl)pyridine with hydrochloric acid. The reaction conditions often include:

    Solvent: Water or an organic solvent like ethanol.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)pyridin-4-ol dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-(Aminomethyl)pyridin-4-ol dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)pyridin-4-ol dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The pathways involved may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H10Cl2N2O

Molecular Weight

197.06 g/mol

IUPAC Name

3-(aminomethyl)-1H-pyridin-4-one;dihydrochloride

InChI

InChI=1S/C6H8N2O.2ClH/c7-3-5-4-8-2-1-6(5)9;;/h1-2,4H,3,7H2,(H,8,9);2*1H

InChI Key

KUBIGCQVHGAVOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C(C1=O)CN.Cl.Cl

Origin of Product

United States

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